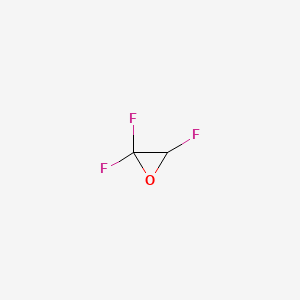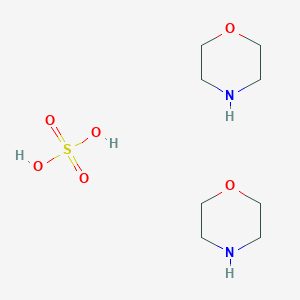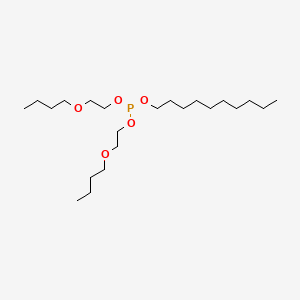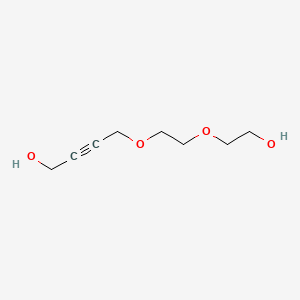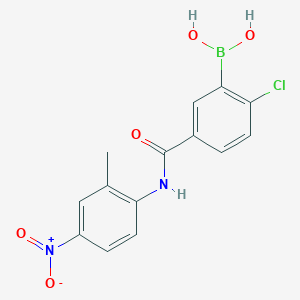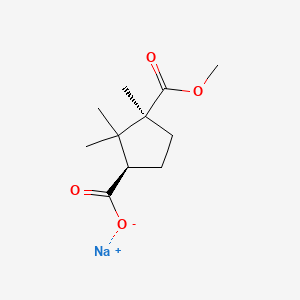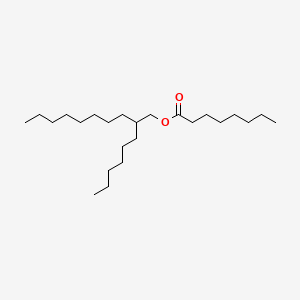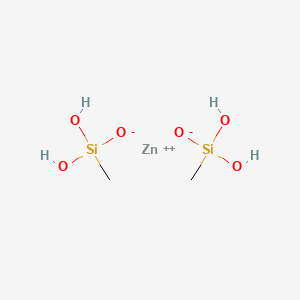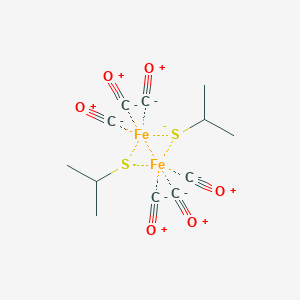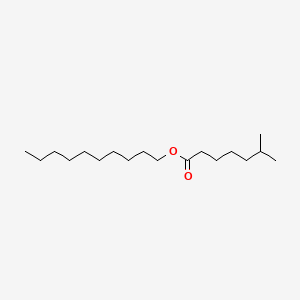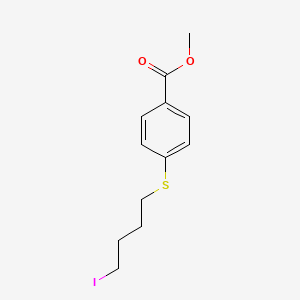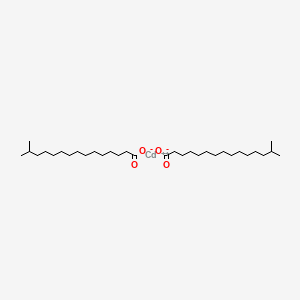
Cadmium isohexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium isohexadecanoate can be synthesized through a reaction between cadmium salts (such as cadmium chloride) and isohexadecanoic acid. The reaction typically involves dissolving the cadmium salt in water and then adding the isohexadecanoic acid dissolved in an organic solvent. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The precipitate is then filtered, washed, and dried to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium isohexadecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and other by-products.
Reduction: The compound can be reduced under specific conditions to yield cadmium metal and isohexadecanoic acid.
Substitution: It can participate in substitution reactions where the cadmium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reactions with other metal salts in aqueous or organic solvents.
Major Products Formed:
Oxidation: Cadmium oxide and isohexadecanoic acid derivatives.
Reduction: Cadmium metal and isohexadecanoic acid.
Substitution: New metal isohexadecanoates and cadmium salts.
Applications De Recherche Scientifique
Cadmium isohexadecanoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of cadmium-based materials, including nanoparticles and thin films.
Biology: Studied for its potential effects on biological systems, particularly in understanding cadmium toxicity and its interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialized coatings and as a stabilizer in certain polymer formulations.
Mécanisme D'action
The mechanism of action of cadmium isohexadecanoate involves its interaction with cellular components, leading to various biochemical effects. Cadmium ions can disrupt cellular processes by binding to proteins and enzymes, interfering with their normal function. This can result in oxidative stress, disruption of calcium signaling, and activation of stress response pathways. The compound’s effects are mediated through its ability to generate reactive oxygen species and modulate gene expression.
Comparaison Avec Des Composés Similaires
Cadmium Stearate: A cadmium salt of stearic acid, used in similar applications but with different physical properties.
Cadmium Palmitate: A cadmium salt of palmitic acid, also used in materials science and industrial applications.
Propriétés
Numéro CAS |
95892-12-9 |
|---|---|
Formule moléculaire |
C32H62CdO4 |
Poids moléculaire |
623.2 g/mol |
Nom IUPAC |
cadmium(2+);14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Cd/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
Clé InChI |
GOAZXZRTAZQOMI-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


